3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
Overview
Description
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H12BrNO It features a benzaldehyde core substituted with a bromine atom at the 3-position and a pyrrolidinyl group at the 4-position
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to have target selectivity and can influence biological activity .
Result of Action
The spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
The structure of pyrrolidine derivatives can be optimized to modify the pharmacokinetic profile .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histone proteins . This interaction is crucial as it influences gene expression by modifying chromatin structure. Additionally, this compound can participate in nucleophilic substitution reactions at the benzylic position, which is a common site for biochemical modifications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in gene expression and cellular metabolism. For example, its interaction with LSD1 can lead to changes in the expression of genes associated with cell proliferation and differentiation . Moreover, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of LSD1, which leads to the accumulation of methyl marks on histone proteins and subsequent changes in gene expression . Additionally, this compound can undergo free radical bromination and nucleophilic substitution reactions, which further contribute to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate gene expression and cellular metabolism without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s distribution is influenced by its lipophilicity, which affects its accumulation in lipid-rich tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the nucleus, where it interacts with chromatin and influences gene expression . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, further modulating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 3-Bromo-4-(pyrrolidin-1-yl)benzoic acid.
Reduction: 3-Bromo-4-(pyrrolidin-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting central nervous system disorders.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes involving aldehyde-containing compounds.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
3-Bromo-4-(morpholin-4-yl)benzaldehyde: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is unique due to the combination of the bromine atom and the pyrrolidinyl group, which can confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-bromo-4-pyrrolidin-1-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGXKDWGYYBIQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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